Dimethyl 4-aminopyridine-2,3-dicarboxylate: A Technical Guide for Advanced Research
Dimethyl 4-aminopyridine-2,3-dicarboxylate: A Technical Guide for Advanced Research
CAS Number: 122475-56-3 Molecular Formula: C₉H₁₀N₂O₄ Molecular Weight: 210.19 g/mol
This technical guide provides an in-depth overview of Dimethyl 4-aminopyridine-2,3-dicarboxylate, a functionalized pyridine derivative with significant potential as a versatile building block in medicinal chemistry and novel materials science. Given the limited direct literature on this specific compound, this guide synthesizes information from analogous structures and established synthetic methodologies to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Physicochemical Properties and Structural Elucidation
Dimethyl 4-aminopyridine-2,3-dicarboxylate is a polysubstituted pyridine ring, featuring a primary amine at the 4-position and two methyl ester groups at the 2- and 3-positions. This unique arrangement of functional groups imparts a distinct electronic and steric profile, making it a valuable synthon for further chemical modifications.
Table 1: Physicochemical Properties of Dimethyl 4-aminopyridine-2,3-dicarboxylate
| Property | Value | Source |
| CAS Number | 122475-56-3 | [1] |
| Molecular Formula | C₉H₁₀N₂O₄ | [1] |
| Molecular Weight | 210.19 g/mol | [1] |
| IUPAC Name | Dimethyl 4-aminopyridine-2,3-dicarboxylate | N/A |
| Appearance | Expected to be a solid | Inferred |
| Solubility | Expected to be soluble in organic solvents like methanol, ethyl acetate, and dichloromethane | Inferred |
| Melting Point | Not reported | N/A |
| Boiling Point | Not reported | N/A |
Spectroscopic Characterization (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, the amine protons, and the two methoxy groups of the esters. The chemical shifts of the aromatic protons will be influenced by the electron-donating amino group and the electron-withdrawing carboxylate groups.
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¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms, including the four substituted carbons of the pyridine ring, the two carbonyl carbons of the esters, and the two methyl carbons of the esters.
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IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the ester groups, and C=C and C=N stretching vibrations of the pyridine ring.
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Mass Spectrometry: The mass spectrum would show the molecular ion peak (M+) at m/z 210.19, with fragmentation patterns corresponding to the loss of methoxycarbonyl and amino groups.
Synthesis and Reaction Chemistry
A definitive, published synthetic protocol for Dimethyl 4-aminopyridine-2,3-dicarboxylate is not currently available. However, based on established methodologies for the synthesis of functionalized pyridines, a plausible multi-step synthesis can be proposed. A common and effective strategy involves the construction of a substituted pyridine ring followed by the introduction of the amino group.
Proposed Synthetic Pathway
A logical approach would be the synthesis of a 4-halopyridine-2,3-dicarboxylate intermediate, followed by a nucleophilic aromatic substitution or a metal-catalyzed amination reaction. An alternative, and often preferred method for introducing an amino group, is the reduction of a 4-nitropyridine precursor.
Caption: Plausible synthetic routes to Dimethyl 4-aminopyridine-2,3-dicarboxylate.
Causality behind experimental choices:
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Pathway A: This route leverages the well-established chemistry of pyridine N-oxides for the regioselective introduction of a chloro group at the 4-position. The subsequent amination can be achieved through various methods, including nucleophilic substitution with ammonia or a protected amine, or via a Staudinger reaction after conversion to an azide. The synthesis of a related compound, Dimethyl 4-chloropyridine-2,6-dicarboxylate, has been reported, suggesting the feasibility of this approach.[2][3]
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Pathway B: The nitration of pyridine N-oxides is a standard method for introducing a nitro group at the 4-position. Subsequent deoxygenation of the N-oxide and reduction of the nitro group are high-yielding and reliable reactions. The reduction of 4-nitropyridine-N-oxide with iron in the presence of acid is a known method for producing 4-aminopyridine.[4]
Key Reactions and Reactivity
The reactivity of Dimethyl 4-aminopyridine-2,3-dicarboxylate is dictated by its three functional groups:
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Primary Amino Group: The amino group is a nucleophilic center and can undergo a variety of reactions, including acylation, alkylation, diazotization, and condensation with carbonyl compounds. This functionality is key to its utility as a building block for more complex molecules. The diazotization of 4-aminopyridine to form a diazonium salt, which can then undergo coupling reactions, has been demonstrated.[5]
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Ester Groups: The methyl ester groups can be hydrolyzed to the corresponding dicarboxylic acid, which can then be converted to other functional groups such as amides or acid chlorides. The presence of two adjacent ester groups allows for the potential formation of cyclic structures.
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Pyridine Ring: The pyridine ring can participate in electrophilic aromatic substitution reactions, although the electron-donating amino group and electron-withdrawing ester groups will influence the regioselectivity of such reactions. The pyridine nitrogen can also be quaternized.
Potential Applications in Research and Development
The unique substitution pattern of Dimethyl 4-aminopyridine-2,3-dicarboxylate makes it an attractive scaffold for the synthesis of novel compounds with potential biological activity. Pyridine and its derivatives are prevalent in many FDA-approved drugs.[6]
Medicinal Chemistry and Drug Discovery
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Scaffold for Bioactive Molecules: The molecule can serve as a starting material for the synthesis of a wide range of heterocyclic compounds. The amino group provides a handle for introducing diverse side chains, while the dicarboxylate moiety can be modified to modulate solubility and pharmacokinetic properties. Substituted pyridine carboxamides, for instance, have been investigated as potent enzyme inhibitors.[7]
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Enzyme Inhibitors: Pyridine carboxylic acids are known to be present in various enzyme inhibitors.[6] The structural features of Dimethyl 4-aminopyridine-2,3-dicarboxylate could be exploited to design inhibitors for various enzymes.
-
Precursor for Fused Heterocycles: 4-Aminopyridines with adjacent functional groups are excellent precursors for the synthesis of fused pyrido-compounds like pyridopyrimidines and imidazopyridines, which are common motifs in pharmaceuticals.[6]
Caption: Potential applications derived from the functional groups of the title compound.
Materials Science
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Ligand Synthesis: Pyridine dicarboxylic acids are widely used as ligands in coordination chemistry to form metal-organic frameworks (MOFs) and other coordination polymers.[8][9] The amino group on this molecule could be used to further functionalize the resulting metal complexes.
Safety and Handling
Specific toxicology data for Dimethyl 4-aminopyridine-2,3-dicarboxylate is not available. Therefore, it should be handled with the utmost care, assuming it is a hazardous substance. The safety precautions for the closely related, though more toxic, 4-Dimethylaminopyridine (DMAP) provide a useful, albeit conservative, reference.[10][11][12]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
In case of exposure, seek immediate medical attention. Consult the Safety Data Sheet (SDS) from the supplier for the most accurate and detailed safety information.
Conclusion
Dimethyl 4-aminopyridine-2,3-dicarboxylate is a promising, yet underexplored, chemical entity. Its multifunctional nature provides a rich platform for chemical diversification, making it a valuable tool for researchers in drug discovery and materials science. While direct experimental data is sparse, this guide provides a solid foundation for its synthesis, potential reactivity, and applications based on the established principles of organic chemistry and the known properties of related compounds. Further research into this molecule is warranted to fully unlock its synthetic potential.
References
- Nishiwaki, N., Azuma, M., Tamura, M., Hori, K., Tohda, Y., & Ariga, M. (2002). Facile synthesis of functionalized 4-aminopyridines.
- Wipf, P., & Rector, S. R. (2004). Application of 1,4-Oxazinone Precursors to the Construction of Pyridine Derivatives by Tandem Intermolecular Cycloaddition/Cycloreversion. Organic Letters, 6(22), 3849–3852.
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Quick Company. (n.d.). Process For Producing 4 Aminopyridines. Retrieved from [Link]
- Dandia, A., Singh, R., & Khaturia, S. (2006). Facile one-pot microwave-assisted synthesis of a new class of fluorine containing 4-aminopyridine derivatives. Journal of Fluorine Chemistry, 127(8), 1037-1041.
- Tawfiq, M. T. (2016). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. Journal of Chemical and Pharmaceutical Research, 8(7), 101-108.
- Popova, Y., Tsenkova, G., & Vezenkov, L. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Alzheimer Research, 20(2), 120-129.
- Li, Y., et al. (2022). Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. European Journal of Medicinal Chemistry, 238, 114467.
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Carl ROTH. (n.d.). Safety Data Sheet - 4-(Dimethylamino)pyridine. Retrieved from [Link]
- Çolak, A. T., et al. (2011). The syntheses, crystal structures, spectroscopic and thermal characterization of new pyridine-2,5-dicarboxylate compounds. Journal of Molecular Structure, 994(1-3), 209-217.
- Gu, G. L., et al. (2008). Synthesis, characterization and fluorescence properties of novel pyridine dicarboxylic acid derivatives and corresponding Tb(III) complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(2), 528-533.
- Semidetko, O. V., et al. (2016). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Journal of the University of Chemical Technology and Metallurgy, 51(4), 433-436.
- U.S. Patent No. 5,030,747. (1991). Process for the preparation of pyridine-2,3-dicarboxylic acid esters.
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